Arofylline - 136145-07-8

Arofylline

Catalog Number: EVT-260078
CAS Number: 136145-07-8
Molecular Formula: C14H13ClN4O2
Molecular Weight: 304.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arofylline is a selective phosphodiesterase-4 inhibitor with anti-inflammatory effects.
Overview

Arofylline, with the IUPAC name 3-(4-chlorophenyl)-1-propylpurin-3-ium-2,6-dione, is primarily recognized as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase-4 (PDE4). This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a vital signaling molecule involved in various cellular processes. The inhibition of PDE4 leads to increased levels of cAMP, which has therapeutic implications for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

Synthetic Routes

The synthesis of Arofylline typically involves several key steps:

  1. Formation of the Purine Core: The initial step involves the cyclization of appropriate precursors to form the purine structure.
  2. Introduction of the 4-Chlorophenyl Group: This step is achieved through a substitution reaction where 4-chlorobenzoyl chloride reacts with 1-propylxanthine in the presence of a base such as sodium hydroxide and an organic solvent like dimethylformamide (DMF) .
  3. Alkylation: The final step involves the introduction of the propyl group via alkylation.

Industrial Production

In industrial settings, the synthesis is optimized for yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification. Automated reactors and continuous flow systems are employed to ensure consistent quality .

Molecular Structure Analysis

Arofylline has a molecular formula of C14H12ClN4O2C_{14}H_{12}ClN_{4}O_{2} and a molecular weight of 303.72 g/mol. Its structure features:

  • A purine core with two carbonyl groups.
  • A 4-chlorophenyl substituent at one position.
  • A propyl group attached to the nitrogen atom.

The structural representation can be summarized as follows:

PropertyDetails
Molecular FormulaC₁₄H₁₂ClN₄O₂
Molecular Weight303.72 g/mol
IUPAC Name3-(4-chlorophenyl)-1-propylpurin-3-ium-2,6-dione
InChI KeyKRGFZZGUCNVXAL-UHFFFAOYSA-N
Canonical SMILESCCCN1C(=O)C2=NC=NC2=N+C3=CC=C(C=C3)Cl
Chemical Reactions Analysis

Arofylline undergoes various chemical reactions:

  1. Oxidation: Arofylline can be oxidized under specific conditions using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
  2. Reduction: Reduction reactions can modify functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with various reagents .

The products formed depend on specific reaction conditions and reagents used.

Mechanism of Action

Arofylline functions by inhibiting phosphodiesterase-4, leading to an increase in intracellular cAMP levels. This elevation in cAMP modulates several cellular processes, including:

  • Reduction of inflammation
  • Relaxation of smooth muscle tissues

These effects make Arofylline particularly useful in treating respiratory conditions where inflammation and bronchoconstriction are prevalent .

Physical and Chemical Properties Analysis

Arofylline exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its handling and application in research and pharmaceutical formulations .

Applications

Arofylline has diverse applications across various fields:

  1. Pharmaceutical Research: It serves as a model compound for studying phosphodiesterase inhibition and its biochemical pathways.
  2. Biological Studies: Used to investigate the effects on cellular signaling pathways involving cAMP.
  3. Therapeutic Uses: Explored for potential treatments for asthma, chronic obstructive pulmonary disease, and other inflammatory conditions.
  4. Industrial Applications: Utilized in drug development targeting phosphodiesterase enzymes .
Introduction to Arofylline in the Context of PDE4 Inhibition Research

Historical Development of Selective Phosphodiesterase-4 (PDE4) Inhibitors

The evolution of PDE4 inhibitors spans several decades, beginning with the identification of rolipram in the 1980s as the first potent and selective PDE4 inhibitor. Rolipram served as a pharmacological prototype, demonstrating both anti-inflammatory potential and dose-limiting emetic effects that highlighted the therapeutic challenges within this drug class [1] [9]. The subsequent development of second-generation inhibitors like cilomilast and roflumilast aimed to improve therapeutic windows through structural refinements. Roflumilast's approval for severe COPD marked a significant milestone, validating PDE4 as a clinically relevant target for respiratory inflammation [1] [4]. Throughout the 1990s and early 2000s, research increasingly focused on the molecular complexity of the PDE4 family, which comprises four genes (PDE4A-D) encoding over 25 isoforms classified into long, short, and supershort forms based on upstream conserved regions (UCRs) [3] [8]. This period saw the emergence of xanthine-derived PDE4 inhibitors like Arofylline, which were conceived to leverage the bronchodilatory properties of methylxanthines while incorporating structural elements for enhanced PDE4 selectivity [2] [10].

Table 1: Evolution of Key PDE4 Inhibitors in Clinical Development

CompoundChemical ClassDevelopment PhasePrimary Target IndicationsStructural Innovations
RolipramCatechol etherDiscontinued (Phase II)Depression, InflammationFirst selective PDE4 inhibitor
CilomilastBenzofuran derivativeDiscontinued (Phase III)COPDImproved selectivity
RoflumilastDihydrobenzofuranApproved (2010/2011)Severe COPDOnce-daily dosing
ArofyllineXanthine derivativePhase IIAsthma, COPDDual PDE4 affinity/selectivity
TetomilastQuinolinone derivativePhase IIIUlcerative colitisNovel anti-inflammatory activity

Arofylline’s Role in Advancing PDE4-Targeted Therapeutic Strategies

Arofylline represents a strategic evolution in PDE4 therapeutics, designed to overcome limitations of earlier inhibitors through its unique xanthine-based architecture. Unlike rolipram and its derivatives, which belong to distinct structural classes (catechol ethers and benzofurans), Arofylline retains the pharmacophoric elements of xanthines while incorporating modifications that confer enhanced PDE4 affinity and selectivity [2] [10]. This molecular design enables Arofylline to modulate cAMP signaling in key inflammatory cells—neutrophils, macrophages, and CD8+ T-lymphocytes—implicated in chronic respiratory diseases like COPD [1] [7]. Mechanistically, Arofylline demonstrates a balanced inhibitory profile against multiple PDE4 subtypes, positioning it as a broad-spectrum PDE4 inhibitor rather than a subtype-selective agent [6]. This characteristic may confer advantages in clinical contexts where multiple PDE4 isoforms contribute to disease pathophysiology. Preclinical evidence suggests that Arofylline effectively suppresses pro-inflammatory mediators, including TNF-α, IL-8, and reactive oxygen species, with potency comparable to established PDE4 inhibitors [2]. Its development has informed subsequent strategies for PDE4 modulation, including the exploration of allosteric inhibitors and targeted degradation approaches using proteolysis-targeting chimeras (PROTACs) that aim to achieve isoform-specific regulation [6] [9].

Table 2: Comparative Mechanisms of PDE4-Targeted Therapeutic Approaches

Therapeutic ApproachRepresentative AgentsMechanistic PrincipleAdvantagesLimitations
Catalytic Site InhibitionRolipram, RoflumilastCompetitive blockade of cAMP hydrolysisWell-characterized, broad anti-inflammatory effectsDose-limiting gastrointestinal effects
Xanthine-Based InhibitionTheophylline, ArofyllineDual-site interaction with PDE4 conformationPotential bronchodilatory synergyReduced selectivity vs. other PDE families
Isoform-Specific DegradationKTX207 (PROTAC)Ubiquitin-mediated proteolysis of target isoformsUnprecedented selectivity for PDE4D shortformsLimited tissue penetrance concerns
PDE4B Subtype SelectivityBI 1015550 (Nerandomilast)Preferential inhibition of PDE4BReduced emetic potential, antifibrotic effectsNarrower anti-inflammatory profile

Target Identification: PDE4 Isoform Selectivity and Implications for Drug Design

The therapeutic potential of PDE4 inhibitors is intrinsically linked to understanding the functional heterogeneity of PDE4 isoforms and their distinct pathophysiological roles. The four PDE4 subfamilies (A, B, C, D) exhibit differential expression across tissues: PDE4B predominates in immune cells, PDE4D in neuronal and smooth muscle tissues, while PDE4A and C show broader distribution [3] [8]. This expression pattern has profound implications for drug development, as inhibition of PDE4D has been strongly associated with gastrointestinal adverse effects, whereas PDE4B inhibition appears to drive anti-inflammatory benefits [5] [6]. Arofylline was developed prior to the full elucidation of these isoform-specific functions and exhibits limited subtype selectivity, inhibiting multiple PDE4 isoforms with comparable potency [2]. Modern drug design strategies now prioritize PDE4B-selective inhibition to optimize therapeutic indices, exemplified by compounds like BI 1015550 (nerandomilast) currently in phase III trials for fibrosing lung diseases [5] [7]. The structural basis for isoform selectivity remains challenging due to the high conservation (≈75% sequence identity) of the catalytic domain across PDE4 subtypes [6] [9]. Innovative approaches such as PROTAC technology (e.g., KTX207) circumvent this limitation by targeting isoform-specific N-terminal regions rather than conserved catalytic sites, enabling unprecedented specificity for subsets like PDE4D short forms [6] [8]. These advances highlight how evolving understanding of PDE4 biology continues to refine the conceptual framework for compounds like Arofylline, suggesting potential design modifications for future derivatives.

Table 3: Clinical Implications of PDE4 Isoform Selectivity in Disease Contexts

PDE4 IsoformPrimary Tissue ExpressionTherapeutic Effects of InhibitionAdverse Effects AssociationRelevance to Arofylline
PDE4ABrain, Lung, Immune cellsAnti-inflammatory, potential CNS effectsLimited dataModerate inhibition
PDE4BImmune cells, LungPotent anti-inflammatory, antifibroticMinimal emesisStrong inhibition
PDE4CAirway epithelium, KidneyAirway protection, mucociliary clearanceNot characterizedWeak inhibition
PDE4DCNS, Smooth muscleCognitive enhancement, bronchodilationNausea, emesis, weight lossStrong inhibition

The structural determinants of PDE4 inhibition involve intricate molecular interactions within the catalytic pocket. X-ray crystallography studies reveal that PDE4 enzymes contain three key subsites: a metal-binding site (M-site), a hydrophobic pocket (H-pocket), and a solvent-exposed region [9] [10]. Arofylline's xanthine core engages primarily with the M-site through coordination with divalent cations (Zn²⁺/Mg²⁺), while its substituted side chains extend into the H-pocket, accounting for its moderate selectivity versus PDE3 and PDE5 families [2]. This binding mode differs significantly from rolipram-like inhibitors that occupy distinct regions within the catalytic domain [9]. Current strategies focus on exploiting subtle conformational differences between PDE4 subtypes, particularly within their N-terminal regulatory domains, to achieve enhanced selectivity. For example, the unique UCR2 configuration in PDE4B offers potential targeting opportunities absent in PDE4D [5] [8]. These insights provide a framework for re-engineering compounds like Arofylline to enhance subtype selectivity through strategic molecular modifications targeting non-conserved regions outside the catalytic core.

Properties

CAS Number

136145-07-8

Product Name

Arofylline

IUPAC Name

3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

InChI

InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17)

InChI Key

GVTLDPJNRVMCAL-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Arofylline; Arofyllin; LAS 31025

Canonical SMILES

CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.